

Spectroscopic and Analytical Profile of 4-Ketobenzotriazine-O-CH2-COOH: A Technical Overview

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Compound of Interest		
Compound Name:	4-Ketobenzotriazine-O-CH2-	
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Disclaimer: Extensive searches of publicly available scientific databases and literature did not yield specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) or detailed synthesis protocols for the compound **4-Ketobenzotriazine-O-CH2-COOH**, also known as 2-((3,4-dihydro-4-oxobenzo[d][1][2][3]triazin-3-yl)oxy)acetic acid. The following information is a theoretical guide based on the analysis of its constituent functional groups and general principles of spectroscopic techniques. This document aims to provide an educated estimation of the expected analytical data and a general framework for its experimental characterization.

Predicted Spectroscopic Data

While specific experimental values are unavailable, the expected spectroscopic characteristics for **4-Ketobenzotriazine-O-CH2-COOH** can be predicted based on its chemical structure. These predictions can guide researchers in the analysis of this compound if it were to be synthesized.

- 1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzotriazine ring system, the methylene protons of the

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oxyacetic acid side chain, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are predicted to be in the following regions:

- Aromatic Protons (4H): δ 7.5-8.5 ppm. The specific multiplicity and coupling constants
 would depend on the substitution pattern and electronic environment of the benzene ring.
- \circ Methylene Protons (-O-CH₂-): δ 4.5-5.5 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with.
- \circ Carboxylic Acid Proton (-COOH): δ 10-13 ppm. This peak is typically broad and may be exchangeable with D₂O.
- ¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon, the carbons of the aromatic ring, the methylene carbon, and the carboxylic acid carbon.
 - Carbonyl Carbon (C=O): δ 160-170 ppm.
 - Carboxylic Acid Carbon (COOH): δ 170-180 ppm.
 - Aromatic Carbons: δ 120-150 ppm.
 - Methylene Carbon (-O-CH₂-): δ 60-70 ppm.

1.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule.[4][5][6][7][8]



Functional Group	**Expected Absorption Range (cm ⁻¹) **	Intensity
O-H (Carboxylic Acid)	2500-3300	Broad
C-H (Aromatic)	3000-3100	Medium
C-H (Aliphatic)	2850-3000	Medium
C=O (Ketone in ring)	1680-1700	Strong
C=O (Carboxylic Acid)	1700-1725	Strong
C=N, C=C (Aromatic)	1450-1600	Medium-Strong
C-O (Ether)	1050-1250	Strong

1.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.[3][9]

- Molecular Ion (M⁺): The expected exact mass of 4-Ketobenzotriazine-O-CH2-COOH
 (C₉H₇N₃O₄) is approximately 221.0437 g/mol . The molecular ion peak may be observed,
 although its intensity could vary depending on the ionization technique used.
- Key Fragmentation Patterns: Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH, 45 Da), loss of the entire oxyacetic acid side chain (-OCH₂COOH, 75 Da), and fragmentation of the benzotriazine ring.

General Experimental Protocols

As no specific synthesis or analytical procedures were found for **4-Ketobenzotriazine-O-CH2-COOH**, this section provides a general workflow for the characterization of a newly synthesized organic compound.

2.1. Synthesis

A plausible synthetic route could involve the N-alkylation of a suitable 4-ketobenzotriazine precursor with an haloacetic acid ester, followed by hydrolysis of the ester to yield the final



carboxylic acid.

2.2. Spectroscopic Analysis

- Sample Preparation: For NMR, the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For IR, the sample could be analyzed as a solid (KBr pellet or ATR) or in a suitable solvent. For MS, the sample would be dissolved in an appropriate volatile solvent.
- Instrumentation: Standard NMR spectrometers (e.g., 400 or 500 MHz), FT-IR spectrometers, and mass spectrometers (e.g., ESI, EI) would be used.
- Data Acquisition and Processing: Standard acquisition parameters would be employed for each technique. The resulting spectra would be processed and analyzed to confirm the structure of the synthesized compound.

Workflow and Visualization

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of a novel compound like **4-Ketobenzotriazine-O-CH2-COOH**.

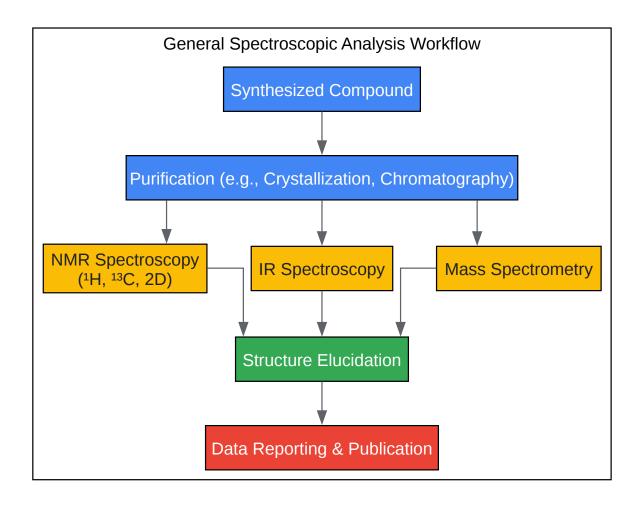
4-Ketobenzotriazine-O-CH2-COOH

C9H7N3O4 MW: 221.17 g/mol

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Figure 1: Chemical structure of 4-Ketobenzotriazine-O-CH2-COOH.





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Figure 2: A generalized workflow for the spectroscopic characterization of a new chemical entity.

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